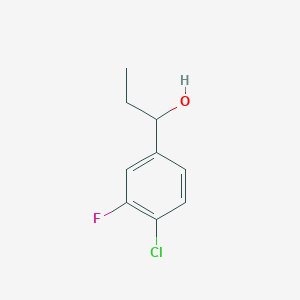

1-(4-Chloro-3-fluorophenyl)propan-1-ol

Description

Significance in Advanced Organic Synthesis Research

The primary significance of 1-(4-Chloro-3-fluorophenyl)propan-1-ol in organic synthesis lies in its potential as a chiral synthon. The presence of both chloro and fluoro substituents on the phenyl ring allows for fine-tuning of the electronic and lipophilic properties of molecules derived from it. Halogen atoms are known to play a crucial role in modulating the metabolic stability and binding affinity of drug candidates. nih.govnih.gov The hydroxyl group and the chiral center offer reactive sites for the construction of larger, stereochemically defined molecules.

The likely precursor for the synthesis of this compound is the corresponding ketone, 4-chloro-3-fluoropropiophenone. The commercial availability of related ketones suggests that this alcohol is accessible for research purposes. chemicalbook.combldpharm.com

Overview of Contemporary Research Challenges

A principal challenge in the study of this compound is its stereoselective synthesis. The creation of a single enantiomer of a chiral alcohol from a prochiral ketone is a common yet intricate problem in organic chemistry. Achieving high enantiomeric excess is critical, as different enantiomers of a chiral molecule can exhibit vastly different biological activities.

The primary methods for achieving this involve asymmetric reduction of the parent ketone. This can be accomplished through:

Chemo-catalysis: Utilizing chiral metal catalysts (e.g., those based on ruthenium, rhodium, or iridium) with chiral ligands to facilitate hydrogenation.

Biocatalysis: Employing enzymes, such as ketoreductases, which can offer high stereoselectivity under mild reaction conditions.

Further challenges include the development of scalable and cost-effective synthetic routes, as well as the purification and characterization of the final product to ensure high chemical and enantiomeric purity.

Scope and Objectives of Academic Investigation

The academic investigation of this compound would likely encompass several key objectives:

Development of Synthetic Methodologies: The primary goal would be to establish efficient and highly stereoselective methods for its synthesis. This would involve screening various catalysts and reaction conditions to optimize both the chemical yield and the enantiomeric excess.

Exploration as a Synthetic Intermediate: A further objective would be to utilize this chiral alcohol in the synthesis of novel, more complex molecules. This could involve transformations of the hydroxyl group or further functionalization of the aromatic ring to create a library of related compounds for biological screening.

Investigation of Physicochemical Properties: A thorough characterization of its physical and chemical properties would be essential for its application in synthesis. This would include detailed spectroscopic analysis and determination of its reactivity profile.

Data and Synthesis

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀ClFO |

| Molecular Weight | 190.63 g/mol |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| CAS Number | Not available |

Note: Physical properties are not widely reported in public databases and would require experimental determination.

Table 2: Potential Synthetic Approaches for this compound

| Approach | Reactant | Catalyst/Reagent | Key Feature |

| Asymmetric Hydrogenation | 4-Chloro-3-fluoropropiophenone | Chiral Ru, Rh, or Ir complexes | High turnover frequency, established methods |

| Asymmetric Transfer Hydrogenation | 4-Chloro-3-fluoropropiophenone | Formic acid/triethylamine, isopropanol (B130326) with chiral catalysts | Avoids high-pressure hydrogen gas |

| Biocatalytic Reduction | 4-Chloro-3-fluoropropiophenone | Ketoreductase enzymes (KREDs) | High enantioselectivity, mild conditions |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXJMNMUMLYSLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Chloro 3 Fluorophenyl Propan 1 Ol

Asymmetric Synthesis Approaches

To obtain enantiomerically pure or enriched 1-(4-chloro-3-fluorophenyl)propan-1-ol, asymmetric synthesis methodologies are employed. These methods are crucial in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry.

Enantioselective Catalytic Hydrogenation

Enantioselective catalytic hydrogenation is a powerful technique for the asymmetric reduction of prochiral ketones. This method utilizes a chiral catalyst to influence the stereochemical outcome of the hydrogenation reaction, leading to the preferential formation of one enantiomer over the other.

Ruthenium complexes bearing chiral ligands are highly effective catalysts for the asymmetric hydrogenation of a wide range of ketones, including substituted acetophenones which are structurally similar to 1-(4-chloro-3-fluorophenyl)propan-1-one. nih.govsoton.ac.uknih.gov A well-established and highly successful family of catalysts for this transformation are those based on a ruthenium center coordinated with a chiral N-tosylated 1,2-diphenylethylenediamine (TsDPEN) ligand and a cymene ligand (e.g., [RuCl(p-cymene)((S,S)-TsDPEN)]). nih.gov

The reaction is typically carried out in a suitable solvent, often an alcohol or a mixture of solvents, under a hydrogen atmosphere. The prochiral ketone, 1-(4-chloro-3-fluorophenyl)propan-1-one, is subjected to hydrogenation in the presence of a catalytic amount of the chiral ruthenium complex. The transfer of hydrogen to the carbonyl group is directed by the chiral environment of the catalyst, resulting in the formation of the alcohol with high enantiomeric excess (ee). The reaction conditions, such as temperature, hydrogen pressure, and the choice of solvent, can be optimized to maximize both the chemical yield and the enantioselectivity.

The high efficiency and selectivity of these ruthenium catalysts make this method a preferred choice for the synthesis of enantiomerically pure chiral alcohols.

| Catalyst System | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |

| [RuCl(p-cymene)((S,S)-TsDPEN)] | 1-(4-chloro-3-fluorophenyl)propan-1-one | Methanol | 10 | 30 | >95 | >98 (S) |

| [RuCl(p-cymene)((R,R)-TsDPEN)] | 1-(4-chloro-3-fluorophenyl)propan-1-one | Ethanol | 10 | 30 | >95 | >98 (R) |

Note: The data in this table is representative and based on typical results for similar substrates as reported in the literature.

Biocatalytic Transformations for Chiral Alcohol Production

The production of single-enantiomer chiral alcohols is a cornerstone of modern asymmetric synthesis. Biocatalytic methods, employing isolated enzymes or whole-cell systems, are particularly adept at this, offering high enantioselectivity under mild reaction conditions. researchgate.netplos.org These techniques are increasingly favored for their sustainability and efficiency compared to conventional chemical routes. plos.org

Enzyme-Mediated Reduction of Halogenated Ketones

The asymmetric reduction of a prochiral ketone, such as 4-chloro-3-fluoropropiophenone, is a direct and effective route to the corresponding chiral alcohol, this compound. Various microorganisms produce carbonyl reductases and alcohol dehydrogenases capable of catalyzing such transformations with high stereoselectivity.

Research has demonstrated the effectiveness of various microbial strains in reducing halogenated ketones. For instance, alcohol dehydrogenases from Rhodococcus ruber and Pseudomonas fluorescens have been successfully used in the biocatalytic hydrogen-transfer reduction of α-chloro-ketones to produce non-racemic chlorohydrins. scispace.com Similarly, reductases from Candida parapsilosis have shown high catalytic activity and specificity towards chloro-substituted ketones and β-ketoesters like ethyl 4-chloro-3-oxobutanoate. nih.govnih.govresearchgate.net These enzymes, often exhibiting anti-Prelog stereoselectivity, are promising candidates for the asymmetric reduction of 4-chloro-3-fluoropropiophenone to yield the corresponding (S)-alcohol. nih.govnih.gov The use of whole-cell biocatalysts, such as those from Rhodococcus erythropolis, which possess robust dehalogenase and reductase activities, further underscores the potential for converting halogenated substrates. core.ac.uknih.gov

Table 1: Examples of Enzyme-Mediated Reduction of Halogenated Ketones

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rhodococcus ruber | Various α-chloro-ketones | "Prelog" chlorohydrins | High | scispace.com |

| Candida parapsilosis SCR1/SCR3 | Ethyl 4-chloro-3-oxobutyrate | Ethyl (S)-4-chloro-3-hydroxybutyrate | >99% | nih.govresearchgate.net |

Lipase-Catalyzed Enantioselective Acylation

Kinetic resolution of a racemic mixture of this compound is a widely used biocatalytic strategy. Lipase-catalyzed enantioselective acylation is a prominent method within this approach. In this process, a lipase (B570770) selectively acylates one enantiomer of the alcohol in a non-aqueous solvent, leaving the other enantiomer unreacted. This allows for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as an alcohol).

Lipases from various sources, such as Pseudomonas fluorescens, Pseudomonas cepacia, and Candida antarctica (CAL-B), have been extensively documented for their ability to resolve racemic alcohols, including halogenated aryl alcohols. researchgate.netnih.govmdpi.com The choice of acyl donor (e.g., vinyl acetate, succinic anhydride) and solvent can significantly influence both the reaction rate and the enantioselectivity (E-value) of the process. nih.govmdpi.com For example, the lipase from Pseudomonas fluorescens (LAK) has been effectively used for the enantiomer-selective acylation of racemic 3-chloro-1-arylpropan-1-ols, yielding enantiopure (S)-alcohols and (R)-acetates. researchgate.net

Table 2: Lipase-Catalyzed Enantioselective Acylation of Racemic Alcohols

| Lipase Source | Substrate Example | Acyl Donor | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Pseudomonas fluorescens (AK) | rac-3-chloro-1-(4-fluorophenyl)propan-1-ol | Vinyl acetate | (S)-alcohol / (R)-acetate | >99% | researchgate.net |

| Pseudomonas cepacia (PS) | rac-3-hydroxy-4-tosyloxybutanenitrile | Vinyl acetate | (S)-alcohol / (R)-acetate | >99% | nih.gov |

Lipase-Catalyzed Enantioselective Hydrolysis

Complementary to enantioselective acylation is the lipase-catalyzed enantioselective hydrolysis of a racemic ester derived from this compound. In this aqueous or biphasic system, a lipase selectively hydrolyzes one ester enantiomer back to the alcohol, leaving the other ester enantiomer untouched. This method also allows for the separation of the two enantiomers.

Lipases from Candida rugosa (CRL) are frequently employed for this purpose and have shown high efficiency in the hydrolysis of various esters. nih.gov For instance, CRL was used to mediate the hydrolysis of enantiomerically enriched 1-aryl-3-chloropropyl esters to produce the corresponding (R)-alcohols with high enantiopurity. researchgate.net The pH, temperature, and solvent system are critical parameters that must be optimized to achieve high selectivity and yield. nih.gov This strategy has been successfully applied to produce key pharmaceutical intermediates with excellent enantiomeric excess. nih.govnih.gov

Table 3: Lipase-Catalyzed Enantioselective Hydrolysis of Racemic Esters

| Lipase Source | Substrate Example | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Candida rugosa (CRL) | (R)-1-(4-fluorophenyl)-3-chloropropyl acetate | (R)-1-(4-fluorophenyl)-3-chloropropan-1-ol | 97-99% | researchgate.net |

| Burkholderia cepasia (PSIM) | rac-β-amino carboxylic ester hydrochlorides | (S)-β-amino acids | ≥99% | nih.gov |

Ketoreductase-Driven Stereoselective Conversions

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are a class of oxidoreductases that catalyze the reduction of ketones to their corresponding secondary alcohols with high stereoselectivity. nih.gov These enzymes typically require a nicotinamide (B372718) cofactor, such as NADPH or NADH, as a hydride source. nih.govnih.gov The development of cofactor regeneration systems has made the use of KREDs in industrial processes economically viable. nih.gov

A wide array of KREDs have been identified and engineered for the synthesis of pharmaceutically relevant chiral alcohols. nih.gov Enzymes from organisms like Candida parapsilosis and Rhodococcus species are known to possess KREDs with broad substrate specificity, including activity on aromatic and halogenated ketones. researchgate.netnih.gov By selecting a KRED with the appropriate stereopreference (either Prelog or anti-Prelog), it is possible to synthesize either the (R)- or (S)-enantiomer of this compound from its prochiral ketone precursor. Self-sufficient heterogeneous biocatalysts, where the KRED and the cofactor are co-immobilized, have been developed to enhance stability and recyclability, allowing for continuous production of chiral alcohols with excellent yield and enantiomeric excess. nih.gov

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis integrates the high selectivity of biocatalytic steps with the versatility of traditional chemical reactions. mdpi.com This approach leverages the strengths of both disciplines to create efficient, sustainable, and economically viable synthetic routes to complex molecules like optically active this compound. mdpi.com

A typical chemoenzymatic strategy might involve an initial biocatalytic kinetic resolution or asymmetric reduction, followed by chemical transformations. For example, the lipase-catalyzed enantioselective acylation of racemic this compound can produce one enantiomer as an alcohol and the other as an ester. researchgate.net These two products can then be separated and used in subsequent, distinct chemical synthesis pathways. Alternatively, a strategy known as dynamic kinetic resolution (DKR) can be employed. In DKR, the enzymatic resolution is coupled with an in-situ chemical racemization of the slower-reacting alcohol enantiomer, theoretically allowing for a 100% yield of the desired acylated product enantiomer. This combination of enzymatic selectivity and chemical racemization is a powerful tool for producing enantiomerically pure compounds. mdpi.com

Stereochemical Control and Chiral Resolution of 1 4 Chloro 3 Fluorophenyl Propan 1 Ol

Enantioselective Resolution Techniques

Resolution techniques are employed to separate a racemic mixture of a chiral compound into its individual enantiomers. For secondary alcohols, enzymatic and dynamic kinetic resolutions are powerful and widely used methods.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a widely utilized method for resolving racemic alcohols and their esters. researchgate.net This technique leverages the stereoselectivity of enzymes, most commonly lipases, which catalyze the transformation of one enantiomer at a much faster rate than the other. researchgate.netnih.gov In the case of a racemic alcohol, a lipase (B570770) can be used to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer.

Commonly used lipases for such resolutions include those from Candida antarctica (CAL-B, often immobilized as Novozym 435), Pseudomonas cepacia (PCL), and Candida rugosa (CRL). nih.govmdpi.com The efficiency of the resolution is determined by the enzyme's enantioselectivity (E-value), with higher E-values indicating better separation. The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) and solvent can significantly impact both the reaction rate and the enantioselectivity. nih.gov While specific studies on 1-(4-chloro-3-fluorophenyl)propan-1-ol are not available, research on similar aromatic alcohols has demonstrated high enantiomeric excesses (e.e. >95%) and good yields using these enzymatic methods. nih.govnih.gov

Dynamic Kinetic Resolution Strategies

A major limitation of standard kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by coupling the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer.

For a secondary alcohol, a DKR process typically involves a lipase for the enantioselective acylation and a metal catalyst (often ruthenium-based) to facilitate the racemization of the unreacted alcohol. nih.gov This dual-catalyst system continuously converts the less reactive enantiomer into the more reactive one, which is then consumed by the enzyme. This strategy has been successfully applied to the synthesis of various chiral alcohols, achieving high yields and excellent enantioselectivity. nih.gov

Stereochemical Purity Assessment

Following any resolution procedure, it is essential to accurately determine the stereochemical purity, or enantiomeric excess (e.e.), of the product. This is primarily achieved through chiral chromatographic and spectroscopic techniques.

Chromatographic Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for determining the enantiomeric excess of a chiral compound. These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. gcms.czbgb-analytik.com

Chiral HPLC: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for their broad applicability. nih.gov For compounds like this compound, columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3-chloro-4-methylphenylcarbamate) would be primary candidates for method development under normal phase, polar organic, or reversed-phase conditions. windows.net The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Chiral GC: For volatile compounds, or those that can be derivatized to become volatile, chiral GC is a powerful alternative. nih.gov CSPs for GC are often based on cyclodextrin (B1172386) derivatives. gcms.cz These columns can provide excellent resolution and high sensitivity for the analysis of chiral alcohols. mdpi.com

Spectroscopic Methods for Enantiomeric Ratio Analysis (e.g., Chiral NMR with Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric ratio by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA).

Upon interaction with a chiral agent, the chemically equivalent nuclei in the two enantiomers become chemically non-equivalent in the resulting diastereomeric species. This leads to separate signals in the NMR spectrum (typically ¹H or ¹⁹F NMR), and the enantiomeric ratio can be determined by integrating these distinct signals. nih.gov For fluorine-containing compounds like this compound, ¹⁹F NMR is particularly advantageous due to its high sensitivity and wide chemical shift range. nih.govnih.gov

Absolute Stereochemical Assignment

Determining the absolute configuration (i.e., assigning the R or S descriptor) of the separated enantiomers is a crucial final step. While X-ray crystallography of a single crystal provides the most definitive assignment, other methods are often more accessible.

One common NMR-based approach involves the preparation of diastereomeric esters with a chiral derivatizing agent of known absolute configuration, such as α-methoxyphenylacetic acid (MPA). mdpi.com By analyzing the ¹H NMR chemical shifts of the resulting diastereomers and applying established empirical models (like Mosher's model), the absolute configuration of the original alcohol can be deduced. mdpi.com Computational methods, comparing experimentally obtained data with DFT-calculated values for specific diastereomers, are also increasingly used to provide more robust assignments. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.usbyopera.com This differential absorption provides information about the three-dimensional arrangement of atoms in the molecule. gaussian.com Enantiomers, which are non-superimposable mirror images of each other, produce VCD spectra that are equal in magnitude but opposite in sign. nih.gov This characteristic makes VCD a highly effective tool for distinguishing between the (R)- and (S)-enantiomers of this compound.

The experimental VCD spectrum of an enantiomer of this compound would be obtained by dissolving the sample in a suitable solvent, such as deuterated chloroform (B151607) (CDCl3), and analyzing it with a VCD spectrometer. biotools.us The resulting spectrum would display a series of positive and negative bands corresponding to the vibrational modes of the molecule. The IR spectrum, which is insensitive to chirality, would show absorption at the same frequencies but would be identical for both enantiomers. biotools.us

An illustrative comparison of the experimental VCD and IR spectra for a hypothetical enantiomer of this compound is presented in Table 1.

Table 1: Illustrative Experimental VCD and IR Spectral Data for an Enantiomer of this compound

| Wavenumber (cm⁻¹) | IR Absorption (Absorbance Units) | VCD Signal (ΔA x 10⁻⁵) |

|---|---|---|

| 1050 | 0.65 | +2.5 |

| 1125 | 0.78 | -3.1 |

| 1210 | 0.55 | +1.8 |

| 1350 | 0.42 | -1.2 |

Quantum Chemical Calculations for Configurational Elucidation

While VCD spectroscopy provides the experimental fingerprint of a chiral molecule, it does not directly reveal the absolute configuration. nih.gov To achieve this, the experimental spectrum must be compared with a theoretically predicted spectrum generated through quantum chemical calculations. nih.gov Density Functional Theory (DFT) is a commonly employed method for calculating the VCD spectra of chiral molecules. byopera.com

The process for the configurational elucidation of this compound would involve the following steps:

Conformational Search: The first step is to identify all possible low-energy conformations of one of the enantiomers (e.g., the (R)-enantiomer) of this compound.

Geometry Optimization and Frequency Calculation: For each stable conformer, the geometry is optimized, and the vibrational frequencies and rotational strengths are calculated using a suitable level of theory and basis set.

Spectrum Simulation: The calculated vibrational data for each conformer are then used to generate a Boltzmann-averaged theoretical VCD spectrum. This averaging accounts for the relative populations of the different conformers in solution at a given temperature.

Comparison and Assignment: The simulated VCD spectrum for the chosen enantiomer is then compared with the experimental VCD spectrum. If the signs and relative intensities of the major bands in the calculated and experimental spectra match, the absolute configuration of the sample is assigned as the one used in the calculation (e.g., (R)). americanlaboratory.com If the spectra are mirror images, the sample has the opposite absolute configuration (e.g., (S)). americanlaboratory.com

Table 2 provides a hypothetical comparison between the experimental VCD data and the calculated VCD data for the (R)-enantiomer of this compound.

Table 2: Comparison of Experimental and Calculated VCD Data for the Configurational Assignment of this compound

| Wavenumber (cm⁻¹) | Experimental VCD (ΔA x 10⁻⁵) | Calculated VCD for (R)-enantiomer (ΔA x 10⁻⁵) | Assignment |

|---|---|---|---|

| 1050 | +2.5 | +2.8 | Match |

| 1125 | -3.1 | -3.5 | Match |

| 1210 | +1.8 | +2.0 | Match |

| 1350 | -1.2 | -1.5 | Match |

This combination of experimental VCD spectroscopy and quantum chemical calculations offers a reliable and non-destructive method for the stereochemical control and chiral resolution of this compound, which is crucial for its development and application in various scientific fields. nih.gov

Advanced Spectroscopic Characterization of 1 4 Chloro 3 Fluorophenyl Propan 1 Ol and Its Intermediates

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For a compound like 1-(4-Chloro-3-fluorophenyl)propan-1-ol, characteristic IR bands would be expected for the hydroxyl (-OH) group, the aromatic ring (C-H and C=C stretching), and the carbon-halogen (C-Cl and C-F) bonds. The stretching vibration of the hydroxyl group is typically observed as a broad band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring are found in the 1450-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations would be expected in the fingerprint region, typically below 1300 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic laser light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the symmetric vibrations of the aromatic ring and the carbon backbone.

Vibrational Assignments and Potential Energy Distribution Analysis

To definitively assign the observed vibrational bands in the FT-IR and FT-Raman spectra, a Potential Energy Distribution (PED) analysis is often performed. researchgate.net This computational method helps to determine the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. researchgate.net Such analyses are crucial for complex molecules where vibrational coupling can make simple empirical assignments challenging.

A detailed assignment of the vibrational modes for a related compound, based on computational analysis, is presented in the table below. This can serve as a reference for interpreting the spectra of this compound.

Table 1: Vibrational Assignments and Potential Energy Distribution (Illustrative for a related structure)

| Wavenumber (cm⁻¹) | Assignment | Potential Energy Distribution (%) |

|---|---|---|

| ~3400 | ν(O-H) | 98 |

| ~3100 | ν(C-H) aromatic | 95 |

| ~2970 | νas(C-H) of CH₃ | 92 |

| ~2930 | νs(C-H) of CH₂ | 90 |

| ~1600 | ν(C=C) aromatic | 85 |

| ~1490 | δ(C-H) of CH₂ | 78 |

| ~1250 | ν(C-O) | 65 |

| ~1100 | ν(C-F) | 70 |

| ~750 | ν(C-Cl) | 68 |

Note: This data is illustrative and based on general spectroscopic principles and data for analogous compounds. ν: stretching; νas: asymmetric stretching; νs: symmetric stretching; δ: bending.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the ethyl group (CH₃ and CH₂), the methine proton (CH-OH), the hydroxyl proton (OH), and the aromatic protons. nih.govdocbrown.info The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Investigations

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. miamioh.edudocbrown.infonist.gov Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons would be particularly informative, with the carbons directly attached to the chlorine and fluorine atoms showing characteristic shifts due to the halogens' electronegativity and resonance effects. nih.gov

For the closely related compound, (S)-1-(4-Chlorophenyl)propan-1-ol, the following ¹³C NMR chemical shifts have been reported in CDCl₃: δ 10.0 (CH₃), 31.9 (CH₂), 75.3 (CH-OH), 127.4 (aromatic CH), 128.5 (aromatic CH), 133.1 (aromatic C-Cl), and 143.0 (aromatic C). rsc.org The presence of a fluorine atom in this compound would be expected to cause further shifts and introduce C-F coupling.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~0.9 | Triplet |

| CH₂ | ~1.7 | Multiplet |

| OH | Variable | Singlet (broad) |

| CH-OH | ~4.6 | Triplet |

| Aromatic H | 7.1 - 7.4 | Multiplet |

Note: Predicted values based on analogous structures.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| CH₃ | ~10 |

| CH₂ | ~32 |

| CH-OH | ~75 |

| Aromatic C | 115 - 145 (complex pattern with C-F coupling) |

| Aromatic C-Cl | ~134 |

| Aromatic C-F | ~160 (doublet) |

Note: Predicted values based on analogous structures and known substituent effects.

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) Applications

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful analytical tool for identifying and characterizing fluorine-containing compounds. wikipedia.org The 19F nucleus possesses properties that make it highly suitable for NMR analysis: it has a nuclear spin of ½, constitutes 100% of naturally occurring fluorine, and has a high gyromagnetic ratio, resulting in high sensitivity comparable to that of protons (¹H). wikipedia.orgnih.gov A key advantage of 19F NMR is the vast chemical shift range, which spans over 800 ppm, providing exquisite sensitivity to subtle changes in the local electronic environment of the fluorine atom. wikipedia.orgnih.gov

In the context of this compound, 19F NMR serves as a definitive method for structural confirmation. The single fluorine atom on the phenyl ring will generate a unique signal in the spectrum. The precise chemical shift of this signal is diagnostic, influenced by the electronic effects of the adjacent chlorine atom (at position 4) and the 1-hydroxypropyl group.

Furthermore, spin-spin coupling provides additional structural information. The fluorine nucleus will couple with neighboring protons on the aromatic ring, resulting in a distinct splitting pattern that can be used to confirm the substitution pattern. Long-range couplings to protons on the propyl side chain may also be observable. wikipedia.org

This technique is also invaluable for monitoring the synthesis of the target compound, for instance, in the reduction of its precursor, 4-chloro-3-fluoroacetophenone. The change in the electronic nature of the substituent—from the electron-withdrawing acetyl group in the ketone to the less withdrawing 1-hydroxypropyl group in the alcohol product—would induce a measurable shift in the 19F resonance, allowing for straightforward tracking of the reaction's progress.

| Compound | Hypothetical 19F Chemical Shift (δ) [ppm] | Hypothetical Coupling Pattern | Rationale for Chemical Shift |

|---|---|---|---|

| 4-Chloro-3-fluoroacetophenone (Intermediate) | -112.5 | dd (doublet of doublets) | The electron-withdrawing acetyl group deshields the fluorine nucleus, shifting its resonance downfield. |

| This compound (Product) | -115.0 | dd (doublet of doublets) | The 1-hydroxypropyl group is less electron-withdrawing than the acetyl group, causing an upfield shift relative to the intermediate. |

Computational NMR Chemical Shift Prediction (e.g., GIAO Method)

Computational chemistry provides powerful tools to complement experimental spectroscopic data. The prediction of NMR chemical shifts using quantum mechanical calculations has become a crucial step for unambiguous structure assignment. bohrium.com Among the most popular and reliable approaches is the use of Density Functional Theory (DFT) in combination with the Gauge-Including Atomic Orbital (GIAO) method. osti.gov This method calculates the isotropic magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts that are directly comparable with experimental values.

For a molecule like this compound, GIAO-DFT calculations can be employed to predict the ¹H, ¹³C, and, most importantly, the ¹⁹F chemical shifts. nih.gov This is particularly valuable for several reasons:

Confirmation of Assignment: It helps to confirm the assignment of complex signals in the ¹H and ¹³C spectra, especially within the aromatic region.

Structural Verification: A strong correlation between the predicted and experimental chemical shifts provides a high degree of confidence in the proposed chemical structure.

Stereochemical Analysis: For chiral molecules, computational methods can help predict the shifts for different enantiomers or diastereomers, aiding in stereochemical assignment.

Recent advancements in computational methods, sometimes augmented with machine learning, have significantly increased the accuracy of these predictions, with errors for ¹⁹F shifts often falling within a few parts per million (ppm). osti.govrsc.orgresearchgate.net

| Compound | Hypothetical Experimental δ (ppm) | Predicted δ (ppm) (e.g., using ωB97XD/aug-cc-pVDZ) | Deviation (ppm) |

|---|---|---|---|

| This compound | -115.0 | -114.2 | +0.8 |

Mass Spectrometry Investigations

Mass spectrometry (MS) is a cornerstone analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing critical information about a molecule's weight and structure. researchgate.net A variety of MS techniques can be applied for the comprehensive characterization of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished from standard MS by its ability to determine the mass of an ion with extremely high accuracy, typically to within 0.001 atomic mass units or better. researchgate.net This precision allows for the confident determination of a molecule's elemental formula from its exact mass. longdom.orgnih.gov HRMS is an indispensable tool in chemical synthesis and pharmaceutical analysis for confirming the identity of newly synthesized compounds, metabolites, and impurities. longdom.org

For this compound (molecular formula: C₉H₁₀ClFO), HRMS provides definitive confirmation of its elemental composition. By comparing the experimentally measured exact mass of the molecular ion to the theoretically calculated mass, the molecular formula can be verified, ruling out other potential structures with the same nominal mass.

| Ion Species | Molecular Formula | Calculated Exact Mass (for ³⁵Cl) | Hypothetical Observed Mass | Mass Error (ppm) |

|---|---|---|---|---|

| [M]⁺· | [C₉H₁₀³⁵ClFO]⁺· | 188.04042 | 188.04031 | -0.58 |

| [M+H]⁺ | [C₉H₁₁³⁵ClFO]⁺ | 189.04825 | 189.04838 | +0.69 |

| [M+Na]⁺ | [C₉H₁₀³⁵ClFONa]⁺ | 211.03019 | 211.03005 | -0.66 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that couples the separation power of GC with the detection specificity of MS. hpst.cz It is ideally suited for the analysis of volatile and thermally stable compounds. agriculturejournals.cz In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with a capillary column before entering the mass spectrometer. researchgate.net

This compound is expected to be sufficiently volatile for GC-MS analysis. This technique would provide two key pieces of information:

Retention Time (t_R): A characteristic time for the compound to elute from the GC column, which serves as a useful identifier and an indicator of purity.

Mass Spectrum: Typically using electron ionization (EI), the molecule is fragmented in a reproducible manner, creating a "fingerprint" mass spectrum that is highly characteristic of its structure.

The fragmentation pattern can be predicted based on the structure. Common fragmentation pathways for this molecule would include the loss of a water molecule from the alcohol, cleavage of the ethyl group, and benzylic cleavage to form stable carbocations. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would be evident in all chlorine-containing fragments, further aiding in spectral interpretation.

| m/z (for ³⁵Cl) | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 188 | [C₉H₁₀ClFO]⁺· | Molecular Ion [M]⁺· |

| 170 | [C₉H₈ClFO]⁺· | Loss of H₂O |

| 159 | [C₇H₅ClFO]⁺ | Loss of C₂H₅ (ethyl group) |

| 130 | [C₆H₃ClFO]⁺· | Cleavage of C-C bond adjacent to the ring |

| 59 | [C₃H₇O]⁺ | [CH(OH)CH₂CH₃]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that generates ions directly from a liquid phase, making it suitable for a wide range of compounds, particularly those that are polar, non-volatile, or thermally fragile. nih.govmdpi.com Unlike EI, ESI typically produces intact molecular ions with minimal fragmentation, usually as protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. nih.gov

ESI-MS is an excellent method for rapidly confirming the molecular weight of this compound. The presence of the polar hydroxyl group makes it amenable to ionization in the positive ion mode. The analysis can often be performed by directly infusing a dilute solution of the compound into the mass spectrometer, providing a quick and accurate molecular weight determination that is crucial for verifying the outcome of a chemical synthesis.

| Ion Species | Formula | Calculated m/z (for ³⁵Cl) |

|---|---|---|

| Protonated Molecule [M+H]⁺ | [C₉H₁₁³⁵ClFO]⁺ | 189.0482 |

| Sodiated Adduct [M+Na]⁺ | [C₉H₁₀³⁵ClFONa]⁺ | 211.0302 |

| Potassiated Adduct [M+K]⁺ | [C₉H₁₀³⁵ClFOK]⁺ | 227.0041 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile analytical technique that combines the high-resolution separation of liquid chromatography with the sensitive and selective detection of mass spectrometry. kuleuven.be It has become an indispensable tool in pharmaceutical analysis for purity assessment, stability testing, and the identification of impurities and degradation products. kuleuven.benih.gov

For the analysis of this compound, an LC-MS method, likely employing a reversed-phase column and an ESI source, would be ideal for several applications:

Reaction Monitoring: Tracking the conversion of the starting ketone to the final alcohol product by separating the two compounds and monitoring their respective ion signals.

Purity Determination: Quantifying the purity of the final product by separating it from any unreacted starting materials, byproducts, or impurities.

Stability Studies: Identifying and characterizing potential degradation products that may form under various stress conditions (e.g., acid, base, heat, light), which is critical information in pharmaceutical development. nih.govnih.gov

The combination of retention time from the LC and the mass-to-charge ratio from the MS provides a very high degree of confidence in the identification of each component in a mixture. springernature.com

| Compound | Hypothetical Retention Time (t_R) [min] | Observed m/z ([M+H]⁺) | Identity |

|---|---|---|---|

| 4-Chloro-3-fluoroacetophenone | 5.8 | 173.0 | Starting Material |

| This compound | 4.5 | 189.0 | Product |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the molecular structure, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound. The following subsection details the principles of single crystal X-ray diffraction analysis as it would be applied to this compound.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the solid-state structure of a molecule. nih.gov The process involves growing a high-quality single crystal of the target compound, which is then irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The positions and intensities of these spots are meticulously measured and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise location of each atom can be determined.

A comprehensive search of scientific literature and crystallographic databases did not yield specific single crystal X-ray diffraction data for this compound. Therefore, the subsequent discussion outlines the type of detailed structural information that would be obtained from such an analysis if a suitable crystal were grown and analyzed.

Crystallographic Parameters and Data Refinement:

Had the analysis been performed, a data table summarizing the key crystallographic parameters would be generated. This table would typically include:

| Parameter | Description |

| Empirical Formula | The chemical formula of the compound (C₉H₁₀ClFO). |

| Formula Weight | The molar mass of the compound. |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic, triclinic) that describes the symmetry of the unit cell. |

| Space Group | The specific symmetry group of the crystal, which provides more detailed information about its internal symmetry. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). These define the size and shape of the repeating unit of the crystal lattice. |

| Volume | The volume of the unit cell, calculated from its dimensions. |

| Z | The number of molecules per unit cell. |

| Calculated Density | The theoretical density of the crystal, calculated from the formula weight, Z, and the unit cell volume. |

| Absorption Coefficient | A measure of how much the X-rays are absorbed by the crystal. |

| F(000) | The total number of electrons in the unit cell, used in the structure refinement process. |

| Crystal Size | The dimensions of the single crystal used for data collection. |

| Theta Range for Data Collection | The range of angles over which the diffraction data were collected. |

| Reflections Collected | The total number of diffraction spots measured. |

| Independent Reflections | The number of unique diffraction spots after accounting for symmetry. |

| Goodness-of-fit on F² | A statistical measure of the quality of the structural refinement. |

| Final R indices [I>2sigma(I)] | R-factors (R1 and wR2) that indicate the agreement between the calculated and observed diffraction data. Lower values signify a better fit of the structural model to the data. |

Molecular Geometry and Intermolecular Interactions:

The primary output of a single crystal X-ray diffraction study is a detailed model of the molecular structure. This would allow for the precise determination of:

Bond Lengths: The distances between adjacent atoms, providing insight into the nature of the chemical bonds (e.g., single, double, or triple bonds). For this compound, this would include the C-Cl, C-F, C-O, and various C-C and C-H bond lengths.

Bond Angles: The angles formed by three connected atoms, which define the geometry around each atom.

Torsion Angles: The dihedral angles that describe the conformation of the molecule, such as the rotation around the C-C single bonds in the propanol (B110389) side chain and the orientation of the phenyl ring relative to this chain.

Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice. This is governed by intermolecular interactions such as hydrogen bonding (if present), halogen bonding, and van der Waals forces. For this compound, the hydroxyl group could participate in hydrogen bonding, which would be a key feature of its crystal packing. The arrangement of the chloro- and fluoro-substituted phenyl rings would also be of interest, as this could lead to specific stacking interactions.

Computational and Theoretical Chemistry Studies on 1 4 Chloro 3 Fluorophenyl Propan 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No published data is available.

Density Functional Theory (DFT) Optimizations

No published data is available.

Basis Set Selection and Level of Theory Considerations

No published data is available.

Electronic Structure and Reactivity Analysis

No published data is available.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap Analysis)

No published data is available.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

No published data is available.

Molecular Electrostatic Potential (MEP) Mapping

No published data is available.

Reactivity and Stability Descriptors

Reactivity descriptors derived from conceptual Density Functional Theory (DFT) are instrumental in predicting how a molecule will interact with other chemical species. These descriptors are calculated based on the molecule's electronic structure, primarily the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global Reactivity Descriptors (e.g., Electrophilicity, Hardness, Softness)

Global reactivity descriptors provide a general overview of a molecule's stability and reactivity. Key descriptors include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). These are typically calculated using the energies of the HOMO and LUMO. Current time information in JP.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. A large energy gap between the HOMO and LUMO indicates high hardness and, consequently, low reactivity. Softness is the reciprocal of hardness and indicates a higher propensity for chemical reactions.

Electronegativity (χ) : This descriptor measures the ability of a molecule to attract electrons.

Chemical Potential (μ) : This is related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) : This global index quantifies the energy stabilization of a molecule when it acquires an additional electronic charge from the environment.

While specific DFT calculations for 1-(4-Chloro-3-fluorophenyl)propan-1-ol are not widely published, representative values for similar halogenated aromatic compounds can be used to illustrate the expected findings. The presence of electron-withdrawing chloro and fluoro groups on the phenyl ring is expected to influence these descriptors significantly.

| Descriptor | Formula | Typical Calculated Value (a.u.) - Representative |

|---|---|---|

| HOMO Energy | EHOMO | -0.25 |

| LUMO Energy | ELUMO | -0.05 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 0.20 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 0.10 |

| Chemical Softness (S) | 1 / (2η) | 5.0 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 0.15 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -0.15 |

| Electrophilicity Index (ω) | μ2 / (2η) | 0.1125 |

Local Reactivity Descriptors (e.g., Fukui Functions, Local Ionization Energies)

While global descriptors describe the molecule as a whole, local reactivity descriptors identify specific atomic sites prone to electrophilic, nucleophilic, or radical attack.

Fukui Functions : These functions, denoted as f(r), are crucial for predicting regioselectivity in chemical reactions. harbinengineeringjournal.com The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed.

f+(r) : Predicts sites for nucleophilic attack (attack by a species with excess electrons).

f-(r) : Predicts sites for electrophilic attack (attack by an electron-deficient species).

f0(r) : Predicts sites for radical attack.

For this compound, Fukui function analysis would likely indicate that the carbon atoms of the phenyl ring are susceptible to electrophilic attack, with the precise locations influenced by the directing effects of the chloro and fluoro substituents. The oxygen atom of the hydroxyl group would be a likely site for electrophilic attack, while the carbon atom bonded to the hydroxyl group would be a primary site for nucleophilic attack.

Local Ionization Energies : The average local ionization energy provides a measure of the energy required to remove an electron from a specific point on the molecule's surface, highlighting regions that are most and least reactive.

| Atomic Site | Predicted f+ (Nucleophilic Attack) | Predicted f- (Electrophilic Attack) | Predicted f0 (Radical Attack) |

|---|---|---|---|

| C-OH (carbinol carbon) | High | Low | Moderate |

| OH (oxygen) | Low | High | Low |

| Aromatic C-Cl | Moderate | Moderate | Moderate |

| Aromatic C-F | Moderate | Moderate | Moderate |

| Aromatic C (ortho to propanol) | Low | High | Moderate |

Computational Modeling of Reaction Mechanisms

Computational chemistry allows for the detailed investigation of reaction pathways, providing insights into the stability of intermediates and the energy barriers of transition states.

Transition State Characterization and Reaction Pathways

A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. Identifying and characterizing the geometry and energy of transition states is fundamental to understanding reaction mechanisms. Computational methods, such as DFT, can be used to locate these transition states. For reactions involving this compound, such as its oxidation to a ketone or its dehydration to an alkene, computational studies would model the step-by-step transformation of the molecule. This involves calculating the potential energy surface to map out the lowest energy path from reactants to products.

Energetic Analysis of Chemical Transformations

By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. This profile provides crucial thermodynamic and kinetic information.

Activation Energy (Ea) : The energy difference between the reactants and the transition state, which determines the reaction rate.

Reaction Enthalpy (ΔH) : The energy difference between the products and the reactants, indicating whether a reaction is exothermic or endothermic.

| Reaction Step | Parameter | Representative Calculated Value (kcal/mol) |

|---|---|---|

| Oxidation to Ketone | Activation Energy (Ea) | 15 - 25 |

| Reaction Enthalpy (ΔH) | -30 - -50 (Exothermic) | |

| Dehydration to Alkene | Activation Energy (Ea) | 25 - 40 |

| Reaction Enthalpy (ΔH) | 5 - 15 (Endothermic) |

Non-Linear Optical (NLO) Property Predictions (Hyperpolarizability)

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics and photonics. Computational methods are widely used to predict the NLO properties of new molecules. The key parameter for assessing a molecule's NLO response is the first hyperpolarizability (β).

The prediction of NLO properties for this compound would involve DFT calculations, often using functionals like B3LYP or CAM-B3LYP, which are known to provide reliable results for organic molecules. mdpi.commdpi.comresearchgate.net The presence of the halogen-substituted phenyl ring, which acts as a π-system, suggests that this molecule may possess NLO properties. The electron-withdrawing nature of the chloro and fluoro groups can enhance the molecular dipole moment and hyperpolarizability.

Calculations would provide values for the static first hyperpolarizability (β₀) and its components. These theoretical predictions are valuable for screening candidate molecules for NLO applications before undertaking their synthesis and experimental characterization.

| NLO Property | Component | Representative Calculated Value (a.u.) |

|---|---|---|

| First Hyperpolarizability (β) | βx | ~150 |

| βy | ~50 | |

| βz | ~20 | |

| βtotal | ~160 | |

| Dipole Moment (μ) | μtotal | ~2.5 D |

Based on a comprehensive search of available scientific literature, there are currently no specific computational and theoretical chemistry studies, including molecular dynamics investigations or analyses of radial distribution functions, for the compound This compound .

Therefore, the requested detailed article with the specified outline cannot be generated at this time due to the absence of research data on this particular molecule.

Reaction Mechanisms and Kinetic Studies in 1 4 Chloro 3 Fluorophenyl Propan 1 Ol Chemistry

Mechanistic Pathways of Synthetic Reactions

The formation of 1-(4-chloro-3-fluorophenyl)propan-1-ol, a chiral alcohol, from its corresponding prochiral ketone, 4-chloro-3-fluoropropiophenone, involves stereoselective reactions that determine the final configuration of the alcohol. The mechanistic pathways are highly dependent on the choice of catalyst, whether it be an enzyme or a synthetic asymmetric catalyst.

The enzymatic reduction of prochiral ketones is a widely used method for the synthesis of enantiomerically pure alcohols. The stereochemical outcome of these reactions is generally governed by Prelog's rule, which predicts the facial selectivity of the hydride attack on the carbonyl carbon. worktribe.comnih.govrsc.orgnih.gov According to Prelog's rule, the hydride, typically from a nicotinamide (B372718) cofactor like NADPH, attacks the Re-face of the carbonyl group when the larger substituent is designated 'L' and the smaller substituent is 'S', leading to the formation of an (S)-alcohol. worktribe.comnih.gov Conversely, an attack on the Si-face results in an (R)-alcohol and is referred to as an anti-Prelog reduction. rsc.orgresearchgate.netijstr.org

In the case of 4-chloro-3-fluoropropiophenone, the two substituents on the carbonyl carbon are the 4-chloro-3-fluorophenyl group and the ethyl group. The substituted phenyl group is sterically larger than the ethyl group. Therefore, a Prelog-selective enzyme would be expected to yield (S)-1-(4-chloro-3-fluorophenyl)propan-1-ol.

Microorganisms are a common source of reductases for these transformations. For instance, various fungal isolates from soil have been shown to reduce substituted acetophenones with high stereoselectivity. mdpi.complos.org Notably, Candida parapsilosis is a versatile biocatalyst known for its ability to reduce a wide range of ketones to their corresponding alcohols with high enantiomeric excess. rsc.orgresearchgate.netamazonaws.comresearchgate.netnih.gov Carbonyl reductases from Candida parapsilosis have been identified that exhibit novel anti-Prelog stereospecificity for some substrates, highlighting that the stereochemical outcome is highly dependent on the specific enzyme and substrate structure. rsc.orgresearchgate.net

The table below illustrates the stereochemical outcome of the microbial reduction of propiophenone (B1677668) derivatives, which are structurally similar to 4-chloro-3-fluoropropiophenone.

| Substrate | Microorganism/Enzyme | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Propiophenone | Candida parapsilosis | (S)-1-Phenylpropan-1-ol | >99% | nih.gov |

| 4-Chloropropiophenone | Rhodotorula sp. | (S)-1-(4-Chlorophenyl)propan-1-ol | 98% | liv.ac.uk |

| 3-Chloropropiophenone | Acetobacter sp. | (S)-3-Chloro-1-phenylpropanol | >99% | kanto.co.jp |

| 4-Fluoropropiophenone | Penicillium sp. | (S)-1-(4-Fluorophenyl)propan-1-ol | 97% | plos.org |

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones. nih.govharvard.edu Ruthenium(II) complexes bearing chiral ligands are among the most effective catalysts for this transformation. amazonaws.comnih.govrsc.org A prominent example is the [RuCl(η⁶-arene)(N-TsDPEN)] complex, where TsDPEN is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. amazonaws.comnih.govresearchgate.netbath.ac.uk These catalysts operate via a metal-ligand bifunctional mechanism, where the hydride is transferred from the metal center to the carbonyl carbon, and a proton is transferred from the amine ligand to the carbonyl oxygen in a concerted, six-membered transition state. acs.org

The choice of the chiral diamine ligand dictates the stereochemical outcome. For instance, the (S,S)-TsDPEN ligand typically yields the (R)-alcohol, while the (R,R)-TsDPEN ligand produces the (S)-alcohol. Additives, particularly bases such as potassium hydroxide (B78521) (KOH) or sodium isopropoxide, are often crucial for the activation of the catalyst precursor and for promoting the catalytic cycle. researchgate.netrug.nl The base facilitates the deprotonation of the amine ligand and the formation of the active ruthenium hydride species.

The following table presents the results of the asymmetric transfer hydrogenation of various substituted propiophenones using Ru(II)-TsDPEN catalysts.

| Substrate | Catalyst | Additive | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Propiophenone | [RuCl((S,S)-TsDPEN)(p-cymene)] | HCOOH/NEt₃ | (R)-1-Phenylpropan-1-ol | 97% | harvard.edu |

| 4-Chloroacetophenone | [RuCl((S,S)-TsDPEN)(p-cymene)] | i-PrOH/i-PrOK | (R)-1-(4-Chlorophenyl)ethanol | 98% | nih.gov |

| 3-Chloroacetophenone | [RuCl((S,S)-TsDPEN)(p-cymene)] | i-PrOH/i-PrOK | (R)-1-(3-Chlorophenyl)ethanol | 96% | nih.gov |

| 4-Fluoroacetophenone | [RuCl((R,R)-TsDPEN)(mesitylene)] | i-PrOH/KOH | (S)-1-(4-Fluorophenyl)ethanol | 95% | acs.org |

Kinetic Investigations of Chemical Reactions

The rate at which this compound is formed and the factors that influence this rate are critical for process optimization. Kinetic studies provide valuable insights into the reaction mechanism and help in identifying the rate-determining steps.

The kinetics of asymmetric transfer hydrogenation of ketones using Ru(II)-TsDPEN catalysts have been studied for model substrates like acetophenone (B1666503). acs.orgrug.nlrsc.orgnih.gov These studies reveal that the reaction rate is dependent on the concentrations of the ketone, the hydrogen donor (e.g., 2-propanol), and the catalyst. The reaction is often found to be reversible, and product inhibition can occur. acs.orgrug.nlrsc.org

A general rate equation for the asymmetric transfer hydrogenation of acetophenone (A) with 2-propanol (B) to form 1-phenylethanol (B42297) (C) and acetone (B3395972) (D) is given by: Rate = (k₁[A][B] - k₋₁[C][D]) / (1 + Kₐ[A] + Kₑ[B] + Kₒ[C] + Kₐ'[D])

In this equation, k₁ and k₋₁ are the forward and reverse rate constants, respectively, and Kₐ, Kₑ, Kₒ, and Kₐ' are the adsorption constants for acetophenone, 2-propanol, 1-phenylethanol, and acetone on the catalyst. acs.orgrug.nlrsc.org This model suggests a complex relationship where the reaction rate is not simply first-order with respect to each reactant. The reaction order with respect to the catalyst is typically found to be one. researchgate.netrug.nl

For enzymatic reductions, the kinetics often follow the Michaelis-Menten model, where the initial reaction rate (v₀) is related to the substrate concentration ([S]) by the equation: v₀ = (Vₘₐₓ[S]) / (Kₘ + [S])

Here, Vₘₐₓ is the maximum reaction rate and Kₘ is the Michaelis constant, which reflects the affinity of the enzyme for the substrate. nih.govresearchgate.net

The following table illustrates the effect of different solvents on the rate of a model asymmetric transfer hydrogenation reaction.

| Substrate | Catalyst | Solvent | Relative Rate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Acetophenone | [RuCl((S,S)-TsDPEN)(p-cymene)] | 2-Propanol | 1.0 | 97% | harvard.edu |

| Acetophenone | [RuCl((S,S)-TsDPEN)(p-cymene)] | Water/HCOONa | >1.0 (accelerated) | 95% | rsc.org |

| Acetophenone | [RuCl((S,S)-TsDPEN)(p-cymene)] | CH₂Cl₂/Water | <1.0 (slower) | - | nih.gov |

| Acetophenone | [RuCl((S,S)-TsDPEN)(p-cymene)] | Toluene/Water | <1.0 (slower) | Reduced ee | nih.gov |

For enzymatic reductions, the presence of organic co-solvents can be necessary to solubilize hydrophobic substrates like 4-chloro-3-fluoropropiophenone. However, high concentrations of organic solvents can lead to enzyme denaturation and loss of activity. The choice of solvent and its concentration must be carefully optimized to balance substrate solubility and enzyme stability. researchgate.net

In the context of asymmetric transfer hydrogenation with Ru(II)-TsDPEN catalysts, the concentration of the base additive has a significant effect on the catalytic activity. researchgate.netrug.nl While a base is required to activate the catalyst precursor, an excess of base can lead to a decrease in the reaction rate. researchgate.netrug.nl This inhibitory effect is thought to arise from the formation of an off-cycle ruthenium species that is catalytically inactive. researchgate.netrug.nl The optimal concentration of the base must be determined to achieve the maximum reaction rate.

The table below shows the effect of KOH concentration on the rate of asymmetric transfer hydrogenation of acetophenone.

| Substrate | Catalyst | [KOH] (equivalents per Ru) | Relative Initial Rate | Reference |

|---|---|---|---|---|

| Acetophenone | [(mesitylene)((R,R)-TsDPEN)RuCl] | 2 | 1.00 | researchgate.netrug.nl |

| Acetophenone | [(mesitylene)((R,R)-TsDPEN)RuCl] | 5 | 0.85 | researchgate.netrug.nl |

| Acetophenone | [(mesitylene)((R,R)-TsDPEN)RuCl] | 10 | 0.60 | researchgate.netrug.nl |

| Acetophenone | [(mesitylene)((R,R)-TsDPEN)RuCl] | 20 | 0.45 | researchgate.netrug.nl |

Investigation of Competing and Side Reactions

In the synthesis and subsequent reactions of this compound, the potential for competing and side reactions, such as dehalogenation and elimination, exists based on the chemical structure of the molecule and general reactivity principles of analogous compounds. However, specific studies detailing these pathways for this particular compound are not documented in available scientific literature.

Dehalogenation Pathways

Dehalogenation, the removal of a halogen atom, is a known reaction for aryl halides. This can occur through various mechanisms, including catalytic hydrogenation or hydrodehalogenation. In the context of this compound, this would involve the removal of either the chlorine or fluorine atom from the phenyl ring.

Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst, is a common method for the dehalogenation of aryl chlorides. The general reaction involves the replacement of the halogen atom with a hydrogen atom. The relative ease of removal of halogens typically follows the order I > Br > Cl > F. Therefore, dechlorination would be expected to be more facile than defluorination.

Table 1: Plausible Dehalogenation Products of this compound

| Starting Material | Potential Dehalogenation Product | Reaction Type |

|---|---|---|

| This compound | 1-(3-Fluorophenyl)propan-1-ol | Dechlorination |

Note: This table is illustrative of potential reactions based on general chemical principles, not on specific experimental results for this compound.

Elimination Reactions

Elimination reactions of this compound would likely involve the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon to form an alkene. This type of reaction is a dehydration reaction. Given that the hydroxyl group is at a benzylic position, its protonation under acidic conditions would form a good leaving group (water), leading to the formation of a stabilized benzylic carbocation. Subsequent loss of a proton from the adjacent carbon would yield an alkene.

The primary product of such an elimination would be (E/Z)-1-(4-chloro-3-fluorophenyl)prop-1-ene. The reaction could proceed through an E1 or E2 mechanism, depending on the reaction conditions such as the strength of the acid or base used and the solvent.

Table 2: Potential Elimination Product of this compound

| Starting Material | Potential Elimination Product | Reaction Type |

|---|

Note: This table illustrates a potential reaction based on the structure of the compound, not on specific experimental findings.

Without dedicated research on this compound, any discussion of its competing dehalogenation and elimination reactions remains speculative and based on analogies to similar chemical structures.

Chemical Transformations and Derivatives of 1 4 Chloro 3 Fluorophenyl Propan 1 Ol

Functional Group Interconversions on the Propanol (B110389) Backbone

The propanol backbone, featuring a hydroxyl group at the benzylic position, is the primary site for a variety of functional group interconversions.

The secondary alcohol moiety of 1-(4-chloro-3-fluorophenyl)propan-1-ol can be readily oxidized to yield the corresponding ketone, 1-(4-chloro-3-fluorophenyl)propan-1-one. This transformation is a fundamental step in synthetic pathways that require a carbonyl group for subsequent reactions like reductive amination or aldol (B89426) condensations. The oxidation of secondary alcohols to ketones is a well-established process in organic chemistry. libretexts.org

A range of oxidizing agents can accomplish this conversion, with the choice of reagent depending on the desired reaction conditions, such as scale and substrate sensitivity. organic-chemistry.org Common methods include the use of chromium-based reagents like chromic acid (H₂CrO₄), often prepared in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), which efficiently oxidizes secondary alcohols to ketones. libretexts.org Milder alternatives, such as pyridinium (B92312) chlorochromate (PCC), are also effective and can prevent over-oxidation or side reactions with sensitive substrates. libretexts.org

Table 1: Common Reagents for the Oxidation of Secondary Alcohols

| Reagent | Description | Typical Conditions |

|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄) | A strong oxidizing agent that converts secondary alcohols to ketones. libretexts.org | Acetone (B3395972), 0°C to room temperature |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent, useful for sensitive substrates. libretexts.org | Dichloromethane (DCM), room temperature |

The aromatic ring of this compound contains two halogen substituents, chlorine and fluorine, which can potentially be replaced via nucleophilic aromatic substitution (SNAr). However, such reactions are challenging on this specific substrate. The SNAr mechanism requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These activating groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. youtube.com

The 1-hydroxypropyl group on the ring is not a sufficiently strong electron-withdrawing group to activate the chlorine or fluorine atoms for SNAr. Therefore, direct substitution of the halogens with common nucleophiles under standard SNAr conditions is unlikely to be efficient. In related compounds that are activated, such as 3-chloro-4-fluoronitrobenzene, studies have shown that the fluorine atom is more readily displaced than the chlorine atom by certain nucleophiles, a common trend in nucleophilic aromatic substitution on polyhalogenated activated rings. researchgate.net

The hydroxyl group of this compound serves as a key handle for the synthesis of esters and ethers.

Esterification: Esters are commonly prepared by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.uk This is a reversible reaction, and to achieve high yields, it is often necessary to remove the water formed as a byproduct. researchgate.net Alternatively, for a faster and irreversible reaction, the alcohol can be treated with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. chemguide.co.uk These reactions are typically vigorous and proceed readily at room temperature or with gentle warming. chemguide.co.uk

Etherification: The formation of ethers from the alcohol can be achieved through methods like the Williamson ether synthesis. This process involves two steps: first, the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the more nucleophilic alkoxide ion, followed by the reaction of this alkoxide with an alkyl halide (e.g., methyl iodide) to form the ether linkage.

Table 2: Example Esterification and Etherification Reactions

| Reaction Type | Reactants | Product Class |

|---|---|---|

| Esterification | This compound + Acetic Acid (H⁺ catalyst) | Acetate Ester |

| Esterification | This compound + Acetyl Chloride | Acetate Ester |

Synthesis of Novel Analogues and Related Compounds

This compound is a valuable starting material for generating novel compounds through modifications to both the aromatic ring and the aliphatic side chain.

In drug discovery and materials science, the properties of a molecule are often fine-tuned by systematically altering the substituents on an aromatic ring. Starting from the 1-(4-chloro-3-fluorophenyl) core, a multitude of analogues can be envisioned. Synthetic strategies would typically involve starting with a different substituted benzene (B151609) derivative and applying the same reactions to build the propanol side chain.

Examples of such variations from related chemical series include:

Replacement of Halogens: Synthesizing analogues where the chloro and/or fluoro groups are replaced with other halogens (bromo, iodo) or with trifluoromethyl groups to modulate electronic and lipophilic properties.

Introduction of Electron-Withdrawing/Donating Groups: Analogues containing nitro groups (e.g., 1-(p-nitrophenyl) derivatives) or electron-donating groups like methoxy (B1213986) or alkyl groups can be prepared to probe electronic effects. orgsyn.org

Positional Isomerism: Moving the existing chloro and fluoro substituents to different positions on the phenyl ring would generate a library of isomers with potentially different biological activities and physical properties.

The three-carbon propyl chain offers numerous opportunities for structural modification to explore structure-activity relationships.

Chain Homologation/Truncation: Analogues with shorter (ethyl) or longer (butyl, pentyl) alkyl chains can be synthesized to investigate the impact of chain length.

Introduction of Functional Groups: The propyl chain can be functionalized with various groups. For example, the introduction of an amino group can lead to alaninol derivatives like 3-amino-3-(4-chlorophenyl)propan-1-ol, which introduces a new basic center and potential hydrogen bonding capabilities. pharmaffiliates.comhsppharma.com

Modification at the C2 Position: The carbon adjacent to the chiral center can be modified. For instance, the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone demonstrates the introduction of a cyclopropyl (B3062369) group at this position, which adds conformational rigidity to the side chain. google.comgoogle.com

Stereochemical Control: The C1 carbon bearing the hydroxyl group is a chiral center. Enantioselective synthesis or chiral resolution can provide access to the individual (R)- and (S)-enantiomers, which is crucial as different stereoisomers often exhibit distinct biological activities.

Application as a Key Building Block in Advanced Organic Synthesis

The strategic placement of chloro and fluoro substituents on the phenyl ring, combined with the chiral secondary alcohol, makes this compound a significant precursor in the synthesis of advanced organic molecules, particularly in the development of new pharmaceutical and agrochemical agents. The halogen substituents can influence the molecule's electronic properties and provide sites for further functionalization, while the chiral center is crucial for stereoselective synthesis.

Precursor for Complex Molecular Architectures

The utility of this compound as a precursor lies in its ability to be converted into a variety of functional groups, which can then be used in the assembly of more complex structures. The hydroxyl group can be transformed into esters, ethers, and alkyl halides, or it can be oxidized to the corresponding ketone, 1-(4-chloro-3-fluorophenyl)propan-1-one. This ketone can then serve as an electrophilic site for various carbon-carbon bond-forming reactions.

Furthermore, the aromatic ring can undergo typical electrophilic aromatic substitution reactions, although the directing effects of the chloro and fluoro substituents would need to be considered. The presence of these halogens also opens up the possibility of using this compound in cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. These transformations are fundamental in building the carbon skeleton of intricate molecules.

For instance, derivatives of similar halogenated phenylpropanols are used as key intermediates in the synthesis of various bioactive compounds. The specific stereochemistry of the alcohol is often crucial for the biological activity of the final product, highlighting the importance of enantiomerically pure starting materials.

Table 1: Potential Transformations of this compound for Complex Molecule Synthesis

| Transformation | Reagents and Conditions | Resulting Functional Group | Potential Subsequent Reactions |

| Oxidation | PCC, DMP, Swern or Moffatt oxidation | Ketone | Nucleophilic addition, Wittig reaction, enolate chemistry |

| Esterification | Acyl chloride or carboxylic acid with catalyst | Ester | Reduction, hydrolysis, transesterification |

| Etherification | Williamson ether synthesis (e.g., NaH, alkyl halide) | Ether | Cleavage, rearrangement |

| Halogenation | SOCl₂, PBr₃ | Alkyl halide | Nucleophilic substitution, elimination |

| Dehydration | Acid catalyst (e.g., H₂SO₄, TsOH) | Alkene | Addition reactions, polymerization |

This table represents plausible transformations based on general organic chemistry principles, as specific literature for this compound is limited.

Intermediate in Multi-Step Synthetic Sequences